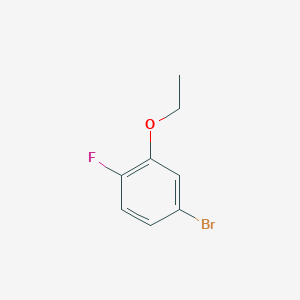

4-ブロモ-2-エトキシ-1-フルオロベンゼン

概要

説明

科学的研究の応用

有機合成

4-ブロモ-2-エトキシ-1-フルオロベンゼン: は、有機合成における汎用性の高いビルディングブロックです。 これは、鈴木・宮浦カップリングなど、さまざまな化学反応を起こすことができます。この反応は、炭素-炭素結合を形成するために使用されます 。この反応は、医薬品やポリマーを含む複雑な有機分子の合成において極めて重要です。

医薬品化学

医薬品化学において、この化合物は、さまざまな抗炎症剤の合成のための前駆体として役立ちます 。ベンゼン環にブロモおよびフルオロ置換基を導入する能力により、潜在的な治療効果を持つ分子を作成するために価値があります。

Safety and Hazards

作用機序

Target of Action

The primary targets of 4-Bromo-2-ethoxy-1-fluorobenzene are the benzylic positions in organic compounds . These positions are particularly reactive due to their ability to stabilize radicals and carbocations through resonance with the aromatic ring .

Mode of Action

4-Bromo-2-ethoxy-1-fluorobenzene interacts with its targets primarily through free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of a free radical reaction, a hydrogen atom is removed from the benzylic position, forming a radical that can be resonance stabilized . This radical can then react with other molecules, leading to various downstream effects .

Biochemical Pathways

The removal of a hydrogen atom from the benzylic position and the subsequent formation of a radical can trigger a series of reactions in the biochemical pathway . These reactions can include further substitutions and oxidations, leading to the formation of new compounds . The exact downstream effects depend on the specific conditions and reactants present .

Pharmacokinetics

Like many other organic compounds, its bioavailability is likely to be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups .

Result of Action

The molecular and cellular effects of 4-Bromo-2-ethoxy-1-fluorobenzene’s action depend on the specific reactions it undergoes. For example, in a free radical reaction, the formation of a radical at the benzylic position can lead to the creation of new bonds and the formation of new compounds .

Action Environment

The action, efficacy, and stability of 4-Bromo-2-ethoxy-1-fluorobenzene can be influenced by various environmental factors. For instance, the rate of free radical reactions can be affected by the presence of light and heat . Additionally, the compound’s stability may be influenced by factors such as pH and the presence of other reactive substances .

特性

IUPAC Name |

4-bromo-2-ethoxy-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMCMYYZINDARU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733177 | |

| Record name | 4-Bromo-2-ethoxy-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

900174-64-3 | |

| Record name | 4-Bromo-2-ethoxy-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1526309.png)

![(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B1526319.png)